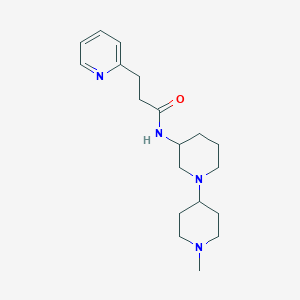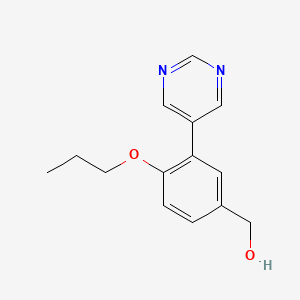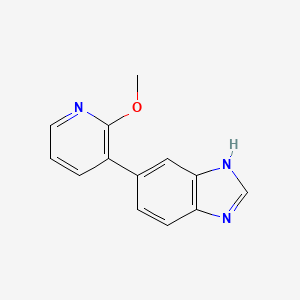
N-(1'-methyl-1,4'-bipiperidin-3-yl)-3-(2-pyridinyl)propanamide
Vue d'ensemble
Description
N-(1'-methyl-1,4'-bipiperidin-3-yl)-3-(2-pyridinyl)propanamide, commonly known as MP-10, is a small molecule compound that has been widely studied in recent years due to its potential therapeutic applications. It belongs to the class of N-alkylated piperidines and has been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and anti-tumor effects.
Mécanisme D'action
The exact mechanism of action of MP-10 is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to interact with opioid receptors and to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. MP-10 has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and to modulate the activity of ion channels such as TRPV1.
Biochemical and Physiological Effects:
MP-10 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, to improve cognitive function, and to modulate the immune system. MP-10 has also been shown to have antioxidant and anti-apoptotic effects, and to protect against oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MP-10 for lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various physiological and pathological processes. MP-10 is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of MP-10 is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Orientations Futures
There are many potential future directions for research on MP-10. One area of interest is the development of more potent and selective analogs of the compound, which could be used to target specific biological pathways. Another area of interest is the investigation of the long-term effects of MP-10 on the body, including its potential for addiction and tolerance. Finally, MP-10 could be studied in combination with other drugs or therapies to enhance its therapeutic effects and reduce its potential side effects.
Applications De Recherche Scientifique
MP-10 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess analgesic properties and has been tested in animal models of neuropathic pain. It has also been investigated for its anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis. In addition, MP-10 has been studied for its anti-tumor effects and has been shown to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-3-pyridin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O/c1-22-13-9-18(10-14-22)23-12-4-6-17(15-23)21-19(24)8-7-16-5-2-3-11-20-16/h2-3,5,11,17-18H,4,6-10,12-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCYBVGIYLDCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)CCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-3-pyridin-2-ylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine](/img/structure/B3816359.png)
![N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B3816372.png)
![((2S,4R)-4-(dimethylamino)-1-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-2-yl)methanol](/img/structure/B3816390.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B3816393.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3816395.png)
![2-{1-benzyl-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3816401.png)
![7-(2,3-difluorobenzyl)-2-(3,3,3-trifluoropropanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3816404.png)

![1-[2-({[(1-ethyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3816407.png)
![[3-(1-methyl-1H-pyrazol-4-yl)-4-propoxyphenyl]methanol](/img/structure/B3816414.png)
![(3S*,4S*)-1-[(6-aminopyridin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3816417.png)

![(3S*,4S*)-4-(2-naphthyl)-1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol](/img/structure/B3816425.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B3816439.png)